Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a urea moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities, including antimicrobial and anticancer properties. The molecular formula of trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea is CHNO, indicating a complex arrangement that contributes to its reactivity and solubility in various solvents.
Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea falls under the category of substituted ureas, which are compounds derived from urea where hydrogen atoms are replaced by organic groups. Its classification is further defined by the presence of cyclohexyl rings and hydroxyl functional groups, which enhance its chemical reactivity and biological interactions.
The synthesis of trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea typically involves the hydrogenation of 4,4'-isopropylidenediphenol to yield 2,2-bis(4-hydroxycyclohexyl)propane. This reaction is facilitated using a nickel-palladium catalyst under controlled conditions (approximately 180°C and 70 kgf/cm² in an isopropanol medium). This method ensures high conversion rates and selectivity toward the desired isomer.
The synthesis process can be summarized as follows:
This method highlights the importance of catalytic processes in achieving efficient synthesis while minimizing byproducts .
Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea features a symmetrical arrangement with two cyclohexyl rings attached to a central urea group. The hydroxyl groups positioned on the cyclohexane rings enhance the compound's ability to form hydrogen bonds, which is critical for its biological activity.
This structural configuration contributes to both the physical properties and the reactivity of the compound in various chemical environments.
Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea can undergo several chemical reactions due to the presence of functional groups:
The specific reactions depend on environmental conditions such as pH and temperature. For instance, in acidic conditions, the compound may undergo protonation at the nitrogen atoms of the urea group, altering its reactivity profile .
The mechanism of action for trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea primarily involves its interaction with biological targets through hydrogen bonding and coordination. The presence of hydroxyl groups enhances its solubility and facilitates interactions with various biomolecules.
Research indicates that this compound acts as a potent inhibitor of soluble epoxide hydrolase (IC50 = 1400 ± 200 nM), showcasing its potential as a therapeutic agent in treating conditions related to epoxide metabolism .
These properties make trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea suitable for various applications within medicinal chemistry .
Trans,trans-1,3-bis-(4-hydroxycyclohexyl)urea has diverse applications across several scientific fields:
The versatility of this compound underscores its significance in ongoing research aimed at developing new therapeutic agents and materials .
Soluble epoxide hydrolase (soluble epoxide hydrolase) is a bifunctional enzyme belonging to the α/β-hydrolase fold family. Its catalytic domain hydrolyzes endogenous epoxy fatty acids, notably epoxyeicosatrienoic acids, into corresponding diols, attenuating their vasodilatory, anti-inflammatory, and cardioprotective effects. The inhibition of soluble epoxide hydrolase stabilizes these lipid mediators, offering therapeutic potential for hypertension and inflammatory disorders. trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea acts as a competitive inhibitor by binding reversibly to the catalytic pocket of soluble epoxide hydrolase. This binding obstructs substrate access to the nucleophilic aspartate residue (Asp335) within the enzyme's catalytic triad, thereby preventing the hydrolysis of epoxide substrates [1] [2]. The compound exhibits an half-maximal inhibitory concentration (IC₅₀) value of 1,400 nanomolar against recombinant human soluble epoxide hydrolase, confirming its direct but moderate inhibitory activity [1].
Table 1: Inhibition Mechanisms of Cyclohexyl-Linked Ureas
| Inhibitor Class | Catalytic Target Site | Primary Inhibition Mechanism | Biological Consequence |
|---|---|---|---|
| Cyclohexyl-linked ureas | Nucleophilic aspartate | Competitive substrate occlusion | Stabilization of epoxy fatty acids |
| Adamantyl-based ureas | Hydrophobic substrate tunnel | Enhanced hydrophobic anchoring | Prolonged EET-mediated vasodilation |
The inhibitory potency of trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea is governed by distinct structural determinants:
Table 2: Structural Optimization Impact on sEH Inhibition
| Structural Feature | Modification Example | Effect on IC₅₀ | Physicochemical Consequence |
|---|---|---|---|
| Hydroxycyclohexyl substituents | Equatorial 4-OH orientation | Moderate potency retention | Enhanced water solubility |
| Adamantyl vs. cyclohexyl core | Adamantyl hydrophobic bulk | 100-1,000-fold lower IC₅₀ | Improved enzyme-ligand van der Waals contacts |
| Urea linker replacement | Amide (e.g., N-cyclohexylacetamide) | >10,000 nanomolar IC₅₀ | Loss of key H-bonds |
Adamantyl-containing ureas exhibit superior soluble epoxide hydrolase affinity relative to trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea, attributable to enhanced hydrophobic interactions:
trans,trans-1,3-Bis-(4-hydroxycyclohexyl)urea demonstrates selectivity for soluble epoxide hydrolase over other epoxide hydrolase isoforms, attributable to steric and electrostatic compatibility:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0